Product packaging for 2'-Deoxy-7-propynyl-7-deazaadenosine(Cat. No.:)

2'-Deoxy-7-propynyl-7-deazaadenosine

Cat. No.: B1254789
M. Wt: 288.3 g/mol
InChI Key: NZQAPGRWNIWOAY-HBNTYKKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Modified Nucleosides in Chemical Biology and Biotechnology

Modified nucleosides, which are structural analogs of the canonical nucleosides that constitute DNA and RNA, are fundamental tools in chemical biology and biotechnology. acs.org Their significance stems from their ability to serve as probes to explore complex biological processes and as therapeutic agents. acs.orgresearchgate.net For decades, bioorganic and medicinal chemists have synthesized and studied these analogs to understand their roles in biological systems, which range from information storage to metabolic regulation. acs.org

The applications of modified nucleosides are diverse and impactful. In the realm of therapeutics, they are widely used as antiviral, antitumor, and antiparasitic agents because they can interfere with the nucleic acid synthesis of pathogens or cancer cells. researchgate.netbiosynth.com For example, modified nucleosides can act as "decoys" that inhibit DNA polymerase, thereby halting the rapid replication of cancer cells. biosynth.com Similarly, when incorporated into viral genetic material, they can disrupt viral replication and propagation. biosynth.com

In biotechnology and diagnostics, modified nucleosides offer enhanced capabilities. For instance, modifications can increase the stability of nucleic acid structures, making them more resistant to enzymatic degradation. biosynth.com This enhanced stability is crucial for applications like antisense therapy and diagnostics where robust binding to target sequences is required. biosynth.com Furthermore, attaching specific functional groups to nucleobases can introduce novel properties, such as fluorescence, which is invaluable for accurately sensing and imaging specific nucleic acid sequences within cells. researchgate.net The strategic modification of the nucleobase or the sugar moiety allows scientists to fine-tune properties like binding affinity, stability, and recognition by enzymes, making these compounds indispensable for expanding the chemical diversity and functionality of DNA and RNA. researchgate.netbiosynth.comnih.gov

Evolution of 7-Deazapurine Nucleoside Analogs as Research Tools

Among the vast library of modified nucleosides, 7-deazapurine analogs represent a particularly important class of research tools. In these molecules, the nitrogen atom at the 7-position of the purine (B94841) ring is replaced by a carbon atom. oup.com This seemingly subtle change has profound effects on the molecule's properties. The N7 position of guanine (B1146940) is involved in non-canonical Hoogsteen hydrogen bonding, which can lead to the aggregation of guanine-rich oligonucleotide sequences, complicating their synthesis and application. acs.org By replacing this nitrogen with a C-H group, 7-deazaguanine (B613801) analogs effectively prevent this aggregation. acs.org Similarly, modifying the N7 position in adenosine (B11128) alters the electronic properties of the nucleobase and can impact interactions in the major groove of the DNA helix without disrupting the essential Watson-Crick base pairing. trilinkbiotech.com

The evolution of these analogs did not stop at the simple deaza modification. Researchers began introducing various substituents at the newly created C7 position to further modulate the properties of the nucleoside. oup.com Molecular modeling suggested that attaching a propyne (B1212725) group at the 7-position of 7-deazaadenosine or 7-deazaguanosine (B17050) could enhance binding affinity, similar to the effect seen with C-5 propyne-modified pyrimidines. oup.com This led to the synthesis of compounds like 2'-Deoxy-7-propynyl-7-deazaadenosine (pdA) and its guanosine (B1672433) counterpart, 7-(1-propynyl)-7-deaza-2'-deoxyguanosine (pdG). nih.gov These second-generation 7-deazapurines have demonstrated significantly increased thermal stability when incorporated into DNA and hybridized with complementary RNA strands. oup.comnih.gov The development has also extended to include other modifications, such as halogens, and the creation of related scaffolds like 8-aza-7-deazapurines, which are explored for their potential as antibacterial and antikinetoplastid agents. nih.govnih.govnih.gov

Overview of Key Research Areas Pertaining to this compound

Another key research area is the application of this compound in antisense technology. The enhanced binding affinity it imparts to ODNs is a highly desirable trait for antisense agents, which must bind tightly to their target mRNA to be effective. nih.gov Studies have shown that incorporating this analog into antisense sequences targeting specific mRNAs can modulate their activity. nih.gov While its guanosine counterpart, pdG, has been shown to be a potent enhancer of antisense activity, the effect of pdA can be more complex and potentially sequence-dependent. oup.com

Furthermore, the introduction of an alkynyl group at the 7-position of 7-deazaadenosine derivatives induces strong fluorescence. researchgate.net This has opened up applications for these compounds as fluorescent probes. When irradiated, they exhibit a large Stokes shift, emitting light at a different wavelength from which they absorb, a useful property for molecular biology research. researchgate.net The synthesis of these compounds is typically achieved through a Pd(0)-catalyzed cross-coupling reaction, which allows for the attachment of various alkyne side chains to a 7-iodo-7-deazaadenosine precursor. oup.comresearchgate.net

Interactive Data Tables

Table 1: Properties of Modified Deoxynucleosides

This table summarizes the key characteristics and primary research applications of this compound and its related analogs.

Compound NameKey Structural ModificationPrimary Research ApplicationsObserved Properties
This compound C7-propyne group on a 7-deazaadenine baseAntisense oligonucleotides, DNA/RNA duplex stabilization, Fluorescent probesIncreases thermal stability (Tm) of duplexes oup.com, Exhibits fluorescence researchgate.net
7-(1-propynyl)-7-deaza-2'-deoxyguanosine C7-propyne group on a 7-deazaguanine baseAntisense oligonucleotidesSignificantly enhances antisense potency oup.comnih.gov, Prevents G-rich sequence aggregation acs.org
7-Deaza-2'-deoxyadenosine Replacement of N7 with a C-H group in adenine (B156593)Basic structural studies, Precursor for further modificationSlightly stabilizes duplexes relative to natural adenosine glenresearch.com
7-Deaza-2'-deoxyguanosine Replacement of N7 with a C-H group in guanineDNA sequencing, PCR of GC-rich regionsReduces major groove structural features trilinkbiotech.com, Prevents G-quartet formation acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N4O3 B1254789 2'-Deoxy-7-propynyl-7-deazaadenosine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.3 g/mol

IUPAC Name

(2R,3S,5R)-5-(4-amino-5-prop-1-ynylpyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C14H16N4O3/c1-2-3-8-5-18(11-4-9(20)10(6-19)21-11)14-12(8)13(15)16-7-17-14/h5,7,9-11,19-20H,4,6H2,1H3,(H2,15,16,17)/t9-,10+,11+/m0/s1

InChI Key

NZQAPGRWNIWOAY-HBNTYKKESA-N

Isomeric SMILES

CC#CC1=CN(C2=NC=NC(=C12)N)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CC#CC1=CN(C2=NC=NC(=C12)N)C3CC(C(O3)CO)O

Synonyms

2'-deoxy-7-propynyl-7-deazaadenosine
7-(1-propynyl)-7-deaza-2'-deoxyadenosine
pdA cpd

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization for Research Purposes

Strategies for the Preparation of 2'-Deoxy-7-propynyl-7-deazaadenosine and its Phosphorylated Derivatives

The synthesis of this compound and its subsequent conversion into phosphoramidite (B1245037) and triphosphate forms is a multi-step process. It begins with the formation of the core nucleoside structure, followed by the crucial introduction of the propynyl (B12738560) moiety, and concludes with phosphorylation to create derivatives suitable for enzymatic and chemical oligonucleotide synthesis.

The initial and critical step in forming the nucleoside is the coupling of the heterocyclic base (a pyrrolo[2,3-d]pyrimidine) with a protected 2-deoxyribose sugar. This N-glycosylation reaction must be controlled to ensure the correct stereochemistry (β-anomer) and regioselectivity (attachment at the N9 position of the purine (B94841) analog). Several methods are employed to achieve this transformation.

One common approach is nucleobase anion glycosylation , where the heterocyclic base is deprotonated with a strong base like sodium hydride (NaH) to form an anion. researchgate.netoup.com This nucleophilic anion then displaces a leaving group, typically a halide, from an activated sugar derivative such as 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose. researchgate.netoup.com This method offers a convergent route to the desired nucleoside. researchgate.netresearchgate.net

The Silyl-Hilbert-Johnson reaction , often performed under Vorbrüggen conditions, is another powerful technique. nih.govresearchgate.netfrontiersin.org In this method, the nucleobase is silylated to enhance its solubility and reactivity. It is then reacted with a protected sugar acetate (B1210297) in the presence of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which catalyzes the glycosylation. nih.govfrontiersin.org While highly effective, reaction conditions must be carefully optimized, as weakly reactive nucleobases can sometimes lead to side reactions involving the solvent. nih.govfrontiersin.org

A fusion glycosylation method has also been utilized, which can avoid the formation of isomeric byproducts by exclusively generating the desired 9-substituted isomer. nih.gov The choice of method often depends on the specific substitutions on the nucleobase and the desired scale of the reaction.

Table 1: Comparison of Common Glycosylation Methods for 7-Deazaadenosine Synthesis

MethodKey ReagentsTypical ConditionsAdvantagesConsiderations
Nucleobase Anion Glycosylation Nucleobase, NaH, Halogenated Sugar (e.g., Hoffer's chlorosugar)Anhydrous acetonitrile (B52724), room temperature. researchgate.netConvergent, good yields for specific substrates. oup.comresearchgate.netRequires strongly basic conditions.
Vorbrüggen Glycosylation Silylated Nucleobase, Acylated Sugar, Lewis Acid (e.g., TMSOTf)Anhydrous acetonitrile or DCE, elevated temperature (e.g., 70°C). nih.govBroad applicability, generally high yields. researchgate.netPotential for side reactions with weakly reactive bases. nih.govfrontiersin.org
Fusion Glycosylation Nucleobase, Protected SugarHigh temperature, vacuum.Can provide high stereoselectivity and regioselectivity. nih.govRequires specific substrates and harsh conditions.

The introduction of the characteristic propynyl group at the C7 position is accomplished via a palladium-catalyzed Sonogashira cross-coupling reaction. wikipedia.orgnih.govlibretexts.orgnih.gov This reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govnih.gov

The synthesis begins with a 7-halogenated deazaadenosine precursor, most commonly 7-iodo-7-deaza-2'-deoxyadenosine. researchgate.netoup.com This intermediate is prepared by direct iodination of the deazaadenosine nucleoside using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl). researchgate.netoup.com

The Sonogashira reaction itself involves the coupling of this 7-iodo precursor with a terminal alkyne, in this case, propyne (B1212725). oup.com The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst, typically copper(I) iodide (CuI). researchgate.netnih.gov An amine base, like triethylamine (B128534) (Et₃N), is used as the solvent and to neutralize the hydrogen halide byproduct formed during the reaction. wikipedia.orgnih.gov To improve yields and avoid side reactions, the coupling is often performed on nucleosides where other reactive functional groups, such as the exocyclic amine and sugar hydroxyls, are protected. acs.orgnih.gov

Table 2: Typical Conditions for Sonogashira Coupling to Synthesize 7-Propynyl-7-deazaadenosine Derivatives

ComponentExample Reagent(s)Role in ReactionSource(s)
Substrate Protected 7-iodo-7-deaza-2'-deoxyadenosineThe electrophilic partner providing the C7 position. researchgate.netoup.com
Alkyne Propyne (gas) or a propyne equivalentThe nucleophilic partner providing the propynyl group. oup.comorganic-chemistry.org
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Catalyzes the oxidative addition and reductive elimination steps. researchgate.netnih.gov
Copper(I) Co-catalyst Copper(I) Iodide (CuI)Activates the alkyne by forming a copper acetylide intermediate. researchgate.netnih.gov
Base/Solvent Triethylamine (Et₃N), Dimethylformamide (DMF)Acts as a base to neutralize HX and can serve as the solvent. researchgate.netnih.gov

To be incorporated into DNA strands, this compound must be converted into an activated monomer. The two primary forms are the 3'-phosphoramidite, for automated solid-phase synthesis, and the 5'-triphosphate, for enzymatic incorporation by polymerases.

Phosphoramidite Synthesis: The synthesis of the phosphoramidite building block follows a standard procedure for modified nucleosides. acs.orgatdbio.com

5'-Hydroxyl Protection: The 5'-hydroxyl group of the modified nucleoside is protected with a dimethoxytrityl (DMTr) group. This is typically achieved by reacting the nucleoside with DMTr-Cl in pyridine. oup.comnih.gov The DMTr group is crucial as it is acid-labile, allowing for its removal during the automated synthesis cycle. atdbio.com

Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). atdbio.com This creates the reactive phosphoramidite moiety, which is stabilized by the P(III) oxidation state and the cyanoethyl protecting group. acs.orgnih.gov

Triphosphate Synthesis: The preparation of the 5'-triphosphate derivative is necessary for its use as a substrate in polymerase chain reactions (PCR) and other enzymatic methods. researchgate.net A common method is the one-pot procedure starting from the unprotected nucleoside. nih.gov The nucleoside is first converted to the 5'-monophosphate, which is then activated, often with imidazole, and subsequently reacted with pyrophosphate to yield the triphosphate. nih.gov The resulting 7-deaza-7-propargylamino-dATP analog is then purified for use in enzymatic reactions. moleculardepot.com

Regioselective Functionalization and Derivatization for Bioconjugation Handles

A key feature of this compound is its inherent potential for further chemical modification, particularly for attaching reporter molecules or other functionalities. The terminal alkyne of the propynyl group serves as an excellent "bioconjugation handle."

This handle is most frequently exploited using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." nih.govmdpi.com This reaction allows the covalent attachment of a wide variety of molecules that have been derivatized with an azide (B81097) group. The reaction is highly specific, efficient, and can be performed in aqueous conditions, making it suitable for modifying fully synthesized oligonucleotides. mdpi.com

For instance, an oligonucleotide containing the 7-propynyl-7-deazaadenosine analog can be reacted post-synthetically with an azide-modified fluorophore, biotin, or peptide. nih.govmdpi.com This strategy enables the site-specific labeling of DNA with high precision. Research has demonstrated the synthesis of various azide-containing molecules specifically for their use in these cycloaddition reactions with alkyne-modified oligonucleotides. nih.gov This post-synthetic modification approach is a versatile tool for creating functionalized nucleic acids for diagnostics and molecular biology research. mdpi.com

Solid-Phase Synthesis and Post-Synthetic Modification of Oligonucleotides Containing the Analog

The incorporation of this compound into a DNA sequence is achieved using automated solid-phase synthesis with its corresponding phosphoramidite derivative. atdbio.comnih.govbiotage.co.jp The synthesis occurs on a solid support, typically controlled pore glass (CPG), and follows a four-step cycle for each monomer addition: atdbio.combiotage.co.jp

Detritylation: The acid-labile DMTr group on the 5'-hydroxyl of the support-bound nucleotide is removed.

Coupling: The this compound phosphoramidite is activated (e.g., with tetrazole) and couples to the newly freed 5'-hydroxyl group. umich.edu

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, thus minimizing the formation of deletion mutants.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized from P(III) to the more stable P(V) phosphotriester, typically using an iodine solution. biotage.co.jp It is important to note that some 7-deaza-purine analogs can be sensitive to iodine-based oxidation, which may require optimization of the reaction conditions or the use of alternative oxidizing agents. umich.edugenelink.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (on the bases and the phosphate (B84403) backbone) are removed, typically using concentrated ammonium (B1175870) hydroxide. atdbio.com

As mentioned previously, a powerful application of incorporating this analog is the ability to perform post-synthetic modifications . After the full oligonucleotide is synthesized, deprotected, and purified, the pendant propynyl group is available for conjugation via CuAAC click chemistry, allowing for the attachment of various molecular probes or labels. nih.govmdpi.com This two-stage approach—solid-phase synthesis followed by solution-phase conjugation—provides a robust platform for creating highly functionalized and specific DNA molecules.

Biochemical and Enzymatic Studies of 2 Deoxy 7 Propynyl 7 Deazaadenosine

Substrate Recognition and Incorporation by Nucleic Acid Polymerases

The ability of DNA polymerases to recognize and incorporate modified nucleotides is fundamental to many biotechnological applications. Studies have shown that 2'-Deoxy-7-propynyl-7-deazaadenosine triphosphate is a viable substrate for various DNA polymerases, a property attributed to the modification's location in the major groove of the DNA double helix, which generally does not interfere with Watson-Crick base pairing.

Fidelity and Efficiency of DNA Polymerase Action with the Analog

The incorporation of nucleotide analogues by DNA polymerases is a critical factor in their practical application. Research indicates that 7-deaza-dATP derivatives featuring aminopropynyl side chains are well-tolerated by Taq polymerase. nih.gov This suggests that the enzyme's active site can accommodate the modified base. In fact, kinetic data for a related 7-deaza-2'-deoxyadenosine analogue modified with a 1-methylcyclopropene group revealed that it is incorporated into DNA much more rapidly than a similarly modified deoxyuridine triphosphate (dUTP) analogue. nih.govresearchgate.net While specific fidelity data for the 7-propynyl variant is not extensively detailed, the general acceptance of 7-substituted deaza-purines by polymerases implies that it does not grossly disrupt the enzyme's proofreading or selection mechanisms. The efficiency of incorporation for 7-deazapurine triphosphates can vary; for instance, Taq polymerase was found to accept 7-deaza-2'-deoxyguanosine triphosphate (c7GdTP) more readily than 7-deaza-2'-deoxyadenosine triphosphate (c7AdTP). nih.gov

Read-Through Properties and Template Recognition by Polymerases

The presence of a modified base within a DNA template can potentially hinder or block the progression of DNA polymerase. However, the 7-deaza modification, being structurally similar to the natural purine (B94841), generally allows for effective polymerase read-through. Studies on DNA templates containing 7-deazaguanine (B613801) conjugated to large peptide cross-links have shown that while large adducts can block replication, human translesion synthesis (TLS) polymerases η and κ are capable of bypassing smaller peptide lesions at this position. nih.gov This indicates that the polymerase can accommodate significant modifications in the major groove at the C7 position of a deazapurine. The polymerase bypasses these smaller lesions with low efficiency but maintains high fidelity, inserting the correct base opposite the modified nucleotide. nih.gov This suggests that the core 7-deazapurine structure is well-recognized by the polymerase machinery during template reading.

Role in Primer Extension and PCR Methodologies

This compound and related 7-deaza analogues have found practical use in primer extension and Polymerase Chain Reaction (PCR) applications. The substitution of dGTP with its analogue, 7-deaza-dGTP, is a well-established method to overcome PCR artifacts caused by the formation of stable secondary structures in GC-rich DNA templates. The absence of the N7 nitrogen reduces the potential for Hoogsteen base pairing, thereby destabilizing G-quadruplex structures that can inhibit polymerase action.

Similarly, 7-deaza-dATP analogues are effectively utilized in enzymatic DNA synthesis. They have been successfully used in primer extension experiments for the sequence-selective incorporation of modified nucleotides. researchgate.net Furthermore, researchers have demonstrated the simultaneous incorporation of two different modified nucleotides—an amino-modified 7-deaza-dATP and an imidazole-modified dUTP—into a single DNA molecule during PCR using Taq polymerase. nih.gov This highlights the utility of these analogues in creating "hypermodified" or functionalized DNA for applications in diagnostics and the selection of novel DNA catalysts (deoxyribozymes). nih.gov

Interactions with Reverse Transcriptases and RNA Polymerases

The interaction of this compound with viral and cellular polymerases that utilize RNA templates or synthesize RNA is of significant interest. A related compound, 7-deaza-2'-C-methyl-adenosine, has been identified as a potent and selective inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. nih.govnih.govresearchgate.net The triphosphate form of this analogue showed a 20-fold increase in inhibitory potency against the HCV RdRp compared to its parent compound without the 7-deaza modification. nih.govnih.gov

Conversely, this same 7-deaza-2'-C-methyl-adenosine triphosphate was found to have no inhibitory effect on human DNA polymerases α, β, and γ, or on human RNA polymerase II, even at concentrations up to 50 μM. nih.gov This selectivity underscores the potential of 7-deaza purine analogues as specific antiviral agents. Bacteriophage RNA polymerases, such as T7 RNA polymerase, are known for their broad substrate tolerance and can incorporate various modified nucleotides, including 7-deazaadenosine triphosphate, during in vitro transcription to produce modified RNA. semanticscholar.org

Enzymatic Processing by Kinases, Phosphatases, and Nucleases

For a nucleoside analogue to be incorporated into DNA by a polymerase, it must first be converted into its triphosphate form by cellular or viral kinases. This phosphorylation cascade is a critical activation step.

The intracellular activation of nucleoside analogues often faces limitations due to the high substrate specificity of the host's endogenous kinases. nih.gov The initial phosphorylation by a deoxynucleoside kinase (dNK) is typically the rate-limiting step. nih.gov While specific studies on the phosphorylation kinetics of this compound are limited, the general principle holds that its efficiency as an anticancer or antiviral agent would depend on its recognition by enzymes such as deoxycytidine kinase (dCK) or deoxyguanosine kinase (dGK). nih.gov

Once incorporated into an oligonucleotide, the stability of the phosphodiester backbone to nucleases is a crucial property. Oligonucleotides containing 7-deaza purines have been shown to confer some protection from endodeoxyribonuclease hydrolysis. nih.gov The absence of the N7 nitrogen, a potential binding site for enzymes, can interfere with recognition and cleavage. nih.gov In studies analyzing oligonucleotides containing 7-propynyl-8-aza-7-deaza-2'-deoxyguanosine, alkaline phosphatase was used to digest the nucleic acid, indicating that the phosphodiester bonds remain susceptible to phosphatases. researchgate.net

Impact on Nucleic Acid Replication, Transcription, and Repair Mechanisms in Research Models

The incorporation of this compound into DNA can have significant consequences for cellular processes. The analogue's ability to inhibit viral RNA-dependent RNA polymerases demonstrates a direct impact on viral replication. nih.govnih.gov In cellular models, the incorporation of this analogue into DNA can be used to probe DNA-protein interactions and study repair mechanisms. For example, the use of 7-deazaguanine adducts has been instrumental in studying how translesion synthesis polymerases bypass bulky lesions in the major groove, a process central to DNA damage tolerance and repair. nih.gov

The presence of the propynyl (B12738560) group enhances the stability of the DNA duplex. Oligonucleotides containing 7-propynyl-7-deaza-2'-deoxyadenosine or the corresponding guanosine (B1672433) analogue exhibit increased thermal melting temperatures (T_m) when hybridized to a complementary RNA strand. oup.comnih.gov This increased binding affinity is attributed to enhanced base-stacking interactions. oup.com This property is valuable in the design of antisense oligonucleotides and other therapeutic nucleic acids. The replacement of standard adenosine (B11128) with this analogue can therefore modulate the structural and functional properties of DNA, influencing replication fidelity, transcription efficiency, and the recognition of DNA by repair enzymes.

Applications in Molecular Biology, Biotechnology, and Chemical Biology

Use as a Probing and Labeling Agent in Nucleic Acid Research

The introduction of 2'-Deoxy-7-propynyl-7-deazaadenosine into DNA and RNA allows for precise monitoring and analysis of nucleic acid structure and function. The propynyl (B12738560) group serves as a versatile anchor for the attachment of various reporter molecules, facilitating a wide range of detection and imaging applications.

The site-specific incorporation of this compound into oligonucleotides is a key technique for elucidating the intricate functions of nucleic acids. The replacement of the N7 nitrogen with a carbon atom in the purine (B94841) ring alters the hydrogen-bonding capabilities in the major groove without disrupting the Watson-Crick base pairing. This modification can enhance the stability of DNA duplexes due to increased stacking interactions from the propynyl group. oup.comnih.gov

The ability to introduce this modified nucleoside at specific locations within a DNA or RNA strand allows researchers to investigate the influence of local structural changes on biological processes such as protein-DNA interactions, enzymatic activity, and nucleic acid folding. For example, oligonucleotides containing 7-propynyl-7-deaza-2'-deoxyadenosine have been shown to exhibit increased binding affinity to RNA targets. oup.com This enhanced stability is a valuable attribute for antisense oligonucleotides and other therapeutic nucleic acid-based agents.

FeatureDescriptionImpact on Functional Studies
Site-Specific Incorporation Can be introduced at any desired position within a DNA or RNA sequence during solid-phase synthesis.Allows for precise investigation of structure-function relationships at specific nucleic acid sites.
Enhanced Duplex Stability The propynyl group contributes to increased thermal stability (Tm) of DNA/RNA duplexes. oup.comImproves the binding affinity of probes and antisense oligonucleotides to their targets. nih.gov
Minimal Structural Perturbation The 7-deaza modification maintains the overall A-form or B-form helical structure of nucleic acids. nih.govEnables the study of biological processes with minimal disruption to the native nucleic acid conformation.
Altered Major Groove Properties The absence of the N7 nitrogen removes a potential hydrogen bond acceptor site in the major groove. biosyn.comCan be used to probe the importance of major groove interactions for protein recognition and binding.

This table summarizes the key features and impacts of site-specifically introducing this compound into nucleic acids for functional studies.

The propynyl group of this compound provides a versatile handle for the attachment of fluorescent dyes. This allows for the development of highly sensitive probes for fluorescence-based detection and imaging of nucleic acids. mdpi.com These fluorescently labeled oligonucleotides are employed in a variety of applications, including in vitro and in vivo imaging, real-time PCR, and fluorescence in situ hybridization (FISH).

The conjugation of fluorophores to the propynyl group can be achieved through various chemical reactions, most notably "click chemistry," which allows for efficient and specific labeling under mild, biocompatible conditions. researchgate.net The resulting fluorescent probes can be used to visualize the localization and dynamics of specific DNA or RNA sequences within cells and tissues. nih.gov Furthermore, the intrinsic fluorescence of some 7-alkynyl-7-deazaadenosine derivatives can be harnessed for certain applications, offering a direct method for nucleic acid detection. researchgate.net

ApplicationDescriptionExample
Fluorescence In Situ Hybridization (FISH) Labeled oligonucleotide probes are used to detect specific DNA or RNA sequences within cells or tissues.Visualization of specific mRNA transcripts to study gene expression patterns.
Real-Time PCR Fluorescently labeled probes, such as TaqMan probes, are used to monitor the amplification of DNA in real-time. researchgate.netQuantification of viral load or gene expression levels.
Live-Cell Imaging Fluorescently tagged nucleic acids are introduced into living cells to study their dynamics and interactions.Tracking the movement of a specific chromosome or RNA molecule within the nucleus.
Biosensors The fluorescence of a probe changes upon binding to a target nucleic acid sequence.Development of diagnostic tools for the detection of pathogens or genetic mutations.

This table outlines the applications of this compound in fluorescence-based detection and imaging methods.

Integration into Click Chemistry Methodologies for Bioconjugation

"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for biological applications. nih.gov The terminal alkyne of the propynyl group on this compound is a perfect substrate for click chemistry reactions, enabling the straightforward and robust conjugation of a wide array of molecules to nucleic acids. mdpi.com

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction used for labeling DNA and RNA containing this compound. mdpi.com This reaction involves the formation of a stable triazole linkage between the terminal alkyne of the modified nucleoside and an azide-functionalized molecule. frontiersin.org CuAAC is highly efficient and proceeds under mild, aqueous conditions, making it suitable for the modification of sensitive biomolecules like nucleic acids. jenabioscience.com

This methodology has been widely adopted for the post-synthetic labeling of oligonucleotides with a variety of functional groups, including fluorophores, biotin, and peptides. researchgate.net The ability to perform this reaction on fully synthesized and purified oligonucleotides provides a high degree of flexibility and control over the final labeled product.

ParameterDescription
Reactants Terminal alkyne (on the nucleoside) and an azide-functionalized molecule.
Catalyst Copper(I) salt. frontiersin.org
Product Stable 1,4-disubstituted 1,2,3-triazole linkage.
Reaction Conditions Typically performed in aqueous buffers at or near room temperature. jenabioscience.com
Advantages High efficiency, high specificity, mild reaction conditions, and biocompatibility. nih.gov

This table summarizes the key parameters of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for DNA/RNA labeling.

While CuAAC is a powerful tool, the copper catalyst can be toxic to living cells. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative for labeling nucleic acids in biological systems. magtech.com.cn In SPAAC, the alkyne is activated by incorporating it into a strained ring system, such as a cyclooctyne. This strained alkyne reacts readily with azides without the need for a metal catalyst. wustl.edu

Oligonucleotides containing this compound can be reacted with azide-modified strained alkynes, or conversely, azide-modified nucleic acids can be reacted with strained alkynes. This approach has been instrumental in the development of bioorthogonal labeling strategies for studying nucleic acids in their native environment. nih.gov

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a Copper(I) catalyst. jenabioscience.comNo catalyst required.
Reaction Rate Generally faster than SPAAC.Can be slower, but rates have been improved with optimized cyclooctynes. wustl.edunih.gov
Biocompatibility Copper catalyst can be cytotoxic. jenabioscience.comHighly biocompatible due to the absence of a metal catalyst. magtech.com.cn
Application in Living Systems Challenging due to copper toxicity.Well-suited for in vivo labeling and imaging. nih.gov

This table provides a comparison between CuAAC and SPAAC for nucleic acid research.

The integration of click chemistry with this compound enables the modular assembly of complex nucleic acid constructs and probes. researchgate.net By incorporating this modified nucleoside into different oligonucleotide fragments, researchers can ligate them together using CuAAC or SPAAC to create larger, more elaborate structures. biosyn.com This approach allows for the synthesis of constructs that would be difficult or impossible to produce using traditional solid-phase synthesis methods alone.

This modular strategy has been used to create a variety of novel nucleic acid-based tools, including branched DNA structures, DNA-protein conjugates, and sophisticated molecular probes with multiple labels. The ability to easily and efficiently connect different nucleic acid components opens up new avenues for the design and construction of functional nucleic acid architectures for applications in nanotechnology, diagnostics, and synthetic biology.

Utility in Investigating Nucleic Acid-Protein Interactions

The unique structural modifications of this compound (pdA) make it a valuable tool for probing the intricate interactions between nucleic acids and proteins. The replacement of the N7 nitrogen with a carbon atom in the purine ring and the addition of a propynyl group at the C7 position significantly alter the molecule's electronic and steric properties, influencing how it is recognized by enzymes and other DNA- or RNA-binding proteins.

Studies have demonstrated that oligonucleotides containing 7-deazaadenosine analogs can be used as chemical probes to investigate DNA-protein interactions acs.org. For example, the substitution at the 7-position can affect recognition by specific enzymes, such as restriction endonucleases. By strategically placing pdA within a recognition sequence, researchers can map critical contact points between the protein and the DNA major groove, as the propynyl group extends into this groove.

Furthermore, the enhanced biophysical properties conferred by pdA, such as increased duplex stability, are crucial for applications like antisense technology. The stability of the antisense oligonucleotide-mRNA duplex is a key determinant of its efficacy. While the deoxyguanosine analog, 7-propynyl-7-deaza-2'-deoxyguanosine (pdG), has shown a dramatic enhancement of antisense activity, the impact of the deoxyadenosine derivative can vary depending on the specific sequence and target oup.com. Nonetheless, its ability to modulate duplex stability makes it an important component in designing oligonucleotides for investigating the cellular machinery involved in antisense mechanisms nih.govnih.gov.

FeatureObservationImplication for Protein Interaction StudiesReference
Increased Binding Affinity Oligonucleotides with pdA show increased melting temperatures (Tm) when hybridized to RNA, with a reported increase of 0.8°C per substitution.Enhanced stability of the nucleic acid-protein complex allows for more robust detection and analysis of interactions. oup.com
Stacking Interactions The propynyl group enhances base stacking, leading to a more favorable enthalpy of binding.Provides a more stable substrate for enzymes that process or bind to duplex DNA/RNA, aiding in structural and mechanistic studies. oup.comnih.gov
Major Groove Modification The C7-propynyl group projects into the major groove of the DNA double helix.Acts as a steric probe to identify critical contacts between amino acid side chains and the DNA major groove. acs.org

Role in High-Throughput Screening and Analytical Techniques

The distinct properties of this compound lend themselves to various applications in high-throughput screening (HTS) and advanced analytical methods. Its incorporation into nucleic acid probes can enhance the sensitivity and reliability of assays designed to discover new drugs or diagnose diseases.

One of the most significant features of 7-alkynylated 7-deazaadenosine analogs is their intrinsic fluorescence researchgate.net. The conjugation of the triple bond with the heterocyclic base gives rise to fluorescent properties, including a notable Stokes shift (emission around 400 nm when irradiated at 280 nm). This fluorescence can be exploited in HTS assays, eliminating the need for external fluorescent labels. Probes containing pdA can signal binding events or conformational changes through alterations in their fluorescent signal, providing a direct readout for enzyme activity or inhibitor screening.

In the context of analytical techniques, the increased stability that 7-deazapurine analogs impart to oligonucleotides is highly beneficial for mass spectrometry analysis researchgate.net. A major challenge in analyzing DNA by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is the fragmentation of the oligonucleotide backbone during analysis. The enhanced stability of DNA containing 7-deaza-purines can reduce this fragmentation, potentially enabling faster and more accurate DNA sequencing readouts directly from mass spectra researchgate.net.

While direct HTS applications of pdA are emerging, related compounds from the 7-deazapurine family have been utilized in HTS campaigns for antiviral drug discovery. For instance, 7-deaza-2'-C-methyladenosine has been identified as an inhibitor of the Dengue virus in vitro nih.gov. This highlights the potential of the 7-deazapurine scaffold in identifying bioactive compounds in large-scale screening efforts. The synthetic accessibility of pdA and its derivatives allows for the creation of diverse chemical libraries for HTS campaigns targeting various enzymes and protein receptors nih.govtechnologynetworks.com.

Application AreaUtility of this compoundResearch FindingReference
Fluorescence-Based Assays Serves as an intrinsic fluorescent probe.7-alkynylated 7-deazaadenine nucleosides exhibit strong fluorescence with a large Stokes shift, useful for monitoring molecular interactions. researchgate.net
Mass Spectrometry Increases the stability of oligonucleotides, reducing fragmentation.The use of 7-deaza-purines in Sanger dideoxy sequencing could allow for more stable termination products, enabling rapid readout by MALDI-MS. researchgate.net
High-Throughput Screening (HTS) The 7-deazapurine scaffold is a viable candidate for drug discovery libraries.Related compounds like 7-deaza-2'-C-methyl-adenosine have shown efficacy in antiviral screens, supporting the scaffold's use in HTS. nih.gov

Contribution to Expanded Genetic Alphabets and Synthetic Biology Systems

The development of synthetic nucleotides to create unnatural base pairs (UBPs) is a cornerstone of synthetic biology, aiming to expand the information storage and functional capacity of DNA. This compound and related modified nucleosides play a crucial role in this endeavor by providing novel building blocks with unique chemical functionalities.

The expansion of the genetic alphabet beyond the natural A-T and G-C pairs allows for the creation of nucleic acids with novel properties and functions nih.gov. The propynyl group is a key modification used in the development of some UBPs. For example, the addition of a propynyl moiety to an unnatural nucleobase was shown to significantly improve the fidelity of its replication during PCR, a critical requirement for a functional expanded genetic alphabet nih.gov. These hydrophobic, non-polar nucleoside analogs can form stable pairs based on packing and hydrophobic forces rather than traditional hydrogen bonding.

In the field of synthetic biology, oligonucleotides containing modified bases are used to create novel functional nucleic acids, such as aptamers and DNAzymes. Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide variety of targets with high affinity and specificity. The incorporation of hydrophobic bases, such as those with propynyl modifications, into aptamer libraries vastly increases their chemical diversity. This "genetic alphabet expansion" has been shown to yield high-affinity DNA aptamers that can target specific cancer cells, demonstrating activities and specificities that are often unattainable with natural DNA alone nih.gov.

Furthermore, phosphoramidites of 7-propynyl-7-deazaadenosine and similar analogs are used in the automated chemical synthesis of these "hypermodified" oligonucleotides. This allows for the site-specific introduction of functionalities that resemble amino acid side chains, effectively creating nucleic acid ligands with protein-like diversity acs.org. These modified aptamers are being explored for a range of diagnostic and therapeutic applications, showcasing the profound contribution of synthetic nucleosides like pdA to the advancement of synthetic biology systems.

Structural Biology and Biophysical Insights into 2 Deoxy 7 Propynyl 7 Deazaadenosine

X-ray Crystallography of Oligonucleotides Incorporating the Analog

X-ray crystallography provides high-resolution, three-dimensional structural information at the atomic level, making it an invaluable tool for understanding the precise geometry of modified nucleosides and their impact on nucleic acid architecture. glenresearch.comvanderbilt.edu

Detailed crystallographic analysis of 2'-Deoxy-7-propynyl-7-deazaadenosine has revealed key structural features. In its crystalline form, the molecule exhibits a specific conformation of its N-glycosylic bond and sugar moiety. The torsion angle (χ) of the N-glycosylic bond is in the anti conformation, a common feature in B-form DNA. scilit.com The sugar pucker of the 2'-deoxyribofuranosyl ring is defined as C2'-endo-C3'-exo (²T₃), which corresponds to an S-type conformation. scilit.com This S-type pucker is characteristic of nucleotides in standard B-DNA helices.

Table 1: Crystallographic Data for this compound

ParameterValueReference
Chemical FormulaC14H16N4O3 scilit.com
Glycosylic Bond Torsion Angle (χ)-130.7 (2)° (anti) scilit.com
Sugar Pucker ConformationC2'-endo-C3'-exo (²T₃), S-type scilit.com
Phase Angle of Pseudorotation (P)185.9 (2)° scilit.com
Puckering Amplitude (τm)39.1 (1)° scilit.com
Exocyclic C4'-C5' Bond Orientation-ap (trans) scilit.com
Closest Stacking Distance3.197 (1) Å scilit.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Conformational analysis of nucleosides like this compound in solution involves measuring NMR parameters such as nuclear Overhauser effects (NOEs), scalar couplings (J-couplings), and residual dipolar couplings (RDCs). uit.no NOEs provide through-space distance information between protons, which is crucial for determining the glycosidic torsion angle (syn vs. anti). nih.gov J-coupling constants, particularly those within the deoxyribose ring, are used to determine the preferred sugar pucker conformation, often described as an equilibrium between N-type (C3'-endo) and S-type (C2'-endo) forms. nih.gov The analysis of the ribose moiety is frequently based on the two-state N ⇌ S model. nih.gov

For modified nucleosides, NMR studies can reveal how the substituent—in this case, the 7-propynyl group—influences the conformational landscape. The technique can identify the predominant conformers in solution and quantify the rotational energy barriers around specific bonds. copernicus.org This information is vital for understanding how the analog pre-organizes itself for binding to a target DNA or RNA strand and how it might alter the local structure upon incorporation into an oligonucleotide.

Influence on DNA/RNA Duplex Stability and Hybridization Properties

The incorporation of this compound into oligonucleotides has a pronounced effect on the stability of the resulting DNA/RNA duplexes. The modification generally enhances hybridization affinity compared to unmodified oligonucleotides. nih.gov

The stabilizing effect is attributed to several factors. The propynyl (B12738560) group, being hydrophobic, can engage in favorable van der Waals interactions within the duplex. Furthermore, the extended π-system of the 7-deazapurine base, coupled with the propynyl group, enhances base stacking interactions, which are a primary stabilizing force in nucleic acid duplexes. nih.gov The introduction of a propynyl group at the C7 position of a 7-deazapurine is generally more stabilizing than placing it at the C5 position of a pyrimidine. nih.gov These enhanced interactions lead to more stable duplex formation with complementary DNA and, notably, with RNA targets, which is a key consideration for antisense applications. nih.govnih.gov

The thermal stability of a nucleic acid duplex is quantified by its melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. trilinkbiotech.com The analysis of Tm is a standard method for evaluating the impact of chemical modifications on duplex stability.

Studies have consistently shown that the incorporation of 7-(1-propynyl)-7-deaza-2'-deoxyadenosine (pdA) into oligodeoxynucleotides (ODNs) increases the Tm of their duplexes with complementary RNA strands. nih.gov This increase in Tm is indicative of a stronger binding affinity. The stabilization effect (ΔTm) is often reported as the change in melting temperature per modification compared to an unmodified control duplex. For instance, oligonucleotides containing C-5 propyne-modified pyrimidines are known to significantly increase duplex stability. nih.gov Similarly, the 7-propynyl-7-deazaadenosine analog contributes positively to duplex stability due to the increased polarizability and hydrophobic character conferred by the propynyl group. nih.gov

Table 2: Illustrative Impact of Propyne (B1212725) Modifications on Duplex Melting Temperature (Tm)

Modification TypeEffect on TmRationaleReference
7-Propynyl-7-deazapurinesIncreasesEnhanced base stacking, increased polarizability, and hydrophobic interactions. nih.govnih.gov
5-Propynyl-pyrimidinesIncreasesEnhanced base stacking and hydrophobic interactions. nih.gov
Phosphorothioate BackboneDecreasesCharge repulsion and stereochemical effects from the sulfur atom. trilinkbiotech.com
2'-O-Methyl SugarIncreasesPromotes a pre-organized A-form helix, favorable for RNA binding. nih.govtrilinkbiotech.com
Note: This table provides a general summary of the effects of different modifications. The exact ΔTm varies with sequence, number of modifications, and buffer conditions.

The stereochemistry and rotational freedom around the N-glycosylic bond are critical determinants of nucleic acid structure. This bond connects the nucleobase to the sugar backbone, and its torsion angle, denoted as chi (χ), defines the orientation of the base relative to the sugar. x3dna.org

The two primary conformations are anti and syn. x3dna.org In the common A- and B-forms of DNA, all bases adopt the anti conformation. x3dna.org As confirmed by X-ray crystallography, this compound strongly favors the anti conformation, with a measured χ angle of -130.7°. scilit.com This inherent preference for the anti conformation ensures that when incorporated into an oligonucleotide, the analog can readily adopt the geometry required for standard Watson-Crick base pairing without inducing significant local distortion. The S-type (C2'-endo) sugar pucker observed in the crystal structure is also consistent with the conformation required for a B-form DNA helix. scilit.com This structural pre-organization contributes to the favorable hybridization properties of oligonucleotides containing this analog.

Molecular Dynamics Simulations and Computational Modeling of Nucleic Acid Interactions

Molecular dynamics (MD) simulations and computational modeling have become indispensable tools for investigating the structure, dynamics, and thermodynamics of nucleic acid systems at an atomic level. researchgate.netillinois.edu These methods allow researchers to study the behavior of modified oligonucleotides over time, providing insights that complement experimental data. nih.gov

For oligonucleotides containing this compound, MD simulations can elucidate how the modification affects duplex structure, flexibility, and hydration. Using force fields like AMBER or CHARMM, which are parameterized for nucleic acids, simulations can model the interactions between the modified oligonucleotide and its complementary strand. nih.govwhiterose.ac.uk

Key analyses from MD simulations include:

Structural Stability: Root Mean Square Deviation (RMSD) calculations can track the stability of the duplex over the simulation time, revealing whether the modification induces structural perturbations.

Conformational Dynamics: Simulations can explore the conformational landscape of the glycosidic bond and sugar pucker, showing how the propynyl group might influence local flexibility.

Interaction Energies: Free energy calculation methods, such as MM-PBSA or MM-GBSA, can be used to estimate the binding free energy of the modified duplex, providing a theoretical counterpart to experimental Tm values. biorxiv.org These calculations can dissect the energetic contributions from van der Waals, electrostatic, and solvation effects, helping to explain the stabilizing nature of the propynyl group.

Groove Dimensions and Hydration: Modeling can reveal subtle changes in the width and depth of the major and minor grooves and map the arrangement of water molecules, which play a crucial role in duplex stability.

These computational approaches provide a dynamic and energetic perspective on how this compound enhances duplex stability and interacts with its environment. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Bioconjugation and Labeling Strategies

The propynyl (B12738560) group at the 7-position of the 7-deazaadenine core is a key functional handle for advanced chemical modifications. This opens up possibilities for developing next-generation bioconjugation and labeling strategies. The terminal alkyne allows for highly efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Future research will likely focus on leveraging this capability for increasingly complex applications. For instance, oligonucleotides containing 2'-Deoxy-7-propynyl-7-deazaadenosine could be used as versatile templates for the post-synthetic introduction of a wide array of functionalities. nih.gov This approach allows for the creation of DNA molecules decorated with fluorophores, affinity tags, or therapeutic agents with high precision and efficiency. nih.gov The development of such methods would provide a powerful toolkit for creating sophisticated molecular probes and diagnostic agents. Research into expanding the repertoire of bioorthogonal reactions that can be performed on this alkyne handle will further enhance its utility. nih.gov

Engineering of Enzymes for Enhanced Specificity and Versatility with the Analog

The successful incorporation of modified nucleosides into nucleic acids by polymerases is fundamental to many biotechnological applications. While the triphosphate of 7-deaza-2'-deoxyadenosine has been shown to be a substrate for some polymerases, the efficiency of incorporation can be variable and sequence-dependent. researchgate.netnih.gov Future research will necessitate the engineering of DNA and RNA polymerases with improved capacity to accept this compound triphosphate (pdATP).

This can be achieved through directed evolution and structure-based protein engineering. nih.gov By creating mutant polymerases with active sites that are more accommodating to the C7-substituted purine (B94841), it will be possible to synthesize heavily modified DNA and RNA strands with greater ease and fidelity. nih.gov Enhanced enzymatic incorporation is a critical step for in vivo applications, such as metabolic labeling of nucleic acids in living cells. Furthermore, engineered polymerases with high specificity for pdATP could enable novel sequencing and genetic analysis techniques. A deeper understanding of the interactions between the modified nucleotide and the polymerase active site will guide the rational design of these next-generation enzymes. nih.govresearchgate.net

Advanced Applications in Synthetic Biology and Nanotechnology

In synthetic biology, the construction of artificial genetic circuits and pathways relies on a toolkit of well-characterized and orthogonal biological parts. Oligonucleotides modified with this compound offer unique properties that can be exploited in this field. The increased thermal stability imparted by this modification can be used to design more robust DNA nanostructures and circuits that function under a wider range of conditions. nih.gov

The ability to use the propynyl group for post-synthesis modification via click chemistry allows for the construction of DNA-based nanomaterials with precisely positioned functional molecules. mdpi.com This could lead to the development of "smart" drug delivery vehicles, highly sensitive biosensors, and complex DNA-based machines. nih.gov For example, DNA origami structures could be functionalized with specific ligands or catalysts by incorporating this compound at defined locations. The integration of such modified nucleic acids into living cells could also pave the way for creating artificial gene regulatory elements.

Exploration in Mechanistic Studies of Nucleic Acid Processes

The substitution of the N7 atom of adenine (B156593) with a carbon atom in this compound fundamentally alters the properties of the major groove of the DNA double helix. biosyn.combiosyn.com The N7 atom is a common recognition point for proteins and is involved in hydrogen bonding interactions. biosyn.com By replacing it, this analog can be used as a probe to dissect the mechanistic details of DNA-protein interactions.

Future studies will likely employ this analog to investigate the recognition mechanisms of DNA repair enzymes, transcription factors, and restriction enzymes. nih.gov For instance, observing how the presence of this compound within a recognition sequence affects binding or catalysis can provide insights into the importance of the N7 atom for these processes. The propynyl group itself can also introduce steric effects or new van der Waals interactions that can be used to map the topology of protein-DNA complexes. scilit.com These studies will contribute to a more detailed understanding of fundamental processes like DNA replication, transcription, and repair. nih.gov

Challenges and Opportunities in the Design of Novel Nucleoside Probes

The design of novel nucleoside probes based on the this compound scaffold presents both challenges and opportunities. A significant challenge is that while this modification increases the stability of DNA duplexes, it has been observed to decrease the activity of antisense oligonucleotides compared to its guanosine (B1672433) counterpart. nih.gov Understanding the structural basis for this reduced activity is crucial for the future design of therapeutic oligonucleotides based on this scaffold.

However, the unique features of this nucleoside also create exciting opportunities. The combination of duplex stabilization and a reactive handle for bioconjugation is a powerful one. Future designs could focus on optimizing the linker and the attached functional groups to overcome the current limitations. For example, attaching cell-penetrating peptides or other delivery agents to the propynyl group could enhance the cellular uptake and efficacy of modified oligonucleotides. nih.gov Furthermore, the fluorescent properties of some 7-alkynyl-7-deazaadenosine derivatives suggest the potential for developing integrated "theranostic" agents that combine therapeutic action with diagnostic imaging capabilities. The exploration of different alkyne substitutions at the 7-position could lead to a new generation of nucleoside probes with fine-tuned properties for a wide range of applications in chemistry, biology, and medicine. nih.govmdpi.com

Q & A

Basic: How is 2'-Deoxy-7-propynyl-7-deazaadenosine synthesized and characterized in the laboratory?

Methodological Answer:
The synthesis involves cross-coupling reactions of 7-iodo-7-deazaadenosine derivatives with propynyl reagents (e.g., alkynylboronic acids or zinc halides). A critical step is protecting the nucleoside’s sugar moiety (e.g., 2'-deoxyribose) during functionalization to avoid side reactions. Post-synthesis, characterization employs:

  • NMR spectroscopy to confirm the propynyl substitution at the 7-position and sugar configuration.
  • X-ray crystallography to validate intramolecular interactions, such as hydrogen bonds between the N6 amino group and substituents (observed in analogous structures) .
  • Mass spectrometry for molecular weight verification .

Basic: What safety protocols are essential when handling this compound in experimental settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if airborne particulates are generated during weighing .
  • Containment: Perform reactions in a fume hood or glovebox to limit inhalation risks .
  • Waste Disposal: Segregate chemical waste into halogenated/organic containers and decontaminate with ethanol before disposal. Collaborate with certified biohazard waste services for large-scale experiments .

Advanced: How does the incorporation of this compound into oligonucleotides affect RNA hybridization and thermal stability?

Methodological Answer:
Incorporation increases RNA duplex stability by 3–4°C per modification due to enhanced base stacking from the hydrophobic propynyl group. To quantify this:

  • UV Melting Experiments: Measure TmT_m (melting temperature) of modified vs. unmodified oligonucleotides. Use buffer conditions mimicking physiological pH (e.g., 100 mM NaCl, 10 mM phosphate, pH 7.0).
  • Data Interpretation: A single substitution typically raises TmT_m by ~3.5°C, while multiple substitutions show additive but smaller effects (~1.5°C per additional modification) .
  • Applications: Optimize antisense oligonucleotide design by strategically placing modifications in regions prone to secondary structures .

Advanced: What experimental strategies resolve discrepancies in the biological activity data of this compound across different cell lines?

Methodological Answer:

  • Mechanistic Profiling: Perform intracellular triphosphate quantification via LC-MS to confirm prodrug activation. Low triphosphate levels in resistant cell lines may explain reduced activity .
  • Cell Cycle Analysis: Use flow cytometry to assess RNA synthesis inhibition (G1 phase arrest) and apoptosis induction (sub-G1 population). Discrepancies may arise from variable expression of nucleoside transporters or kinases .
  • Control Experiments: Compare activity in isogenic cell lines (e.g., wild-type vs. kinase-deficient mutants) to isolate metabolic factors .

Advanced: In DNA sequencing, how do derivatives of this compound mitigate band compression artifacts?

Methodological Answer:
Band compression in GC-rich regions occurs due to DNA secondary structures. Using 7-deaza-modified nucleotides (e.g., 7-propynyl derivatives):

  • Disrupts Hoogsteen base-pairing , reducing helix stability and preventing hairpin formation.
  • Protocol Adjustments: Replace dGTP with 7-deaza-dGTP in Sanger sequencing mixes. For templates >85% GC content, combine with dITP to further weaken base pairing .
  • Validation: Sequence both strands and compare results; compression artifacts are strand-specific .

Basic: What are the key considerations for incorporating this compound into antisense oligonucleotides?

Methodological Answer:

  • Phosphoramidite Chemistry: Use protected this compound phosphoramidites during solid-phase synthesis. Optimize coupling times (extend to 5–10 minutes) due to steric hindrance from the propynyl group .
  • Positioning: Place modifications at termini or internal positions to balance target affinity and nuclease resistance. Avoid clustering >3 modifications to prevent excessive hydrophobicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.